4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one
Description
4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is a triazine derivative characterized by a central 1,3,5-triazin-2(1H)-one core substituted with an ethoxy group at position 4 and a 4-methoxyanilino moiety at position 5.
Properties
CAS No. |
62808-05-3 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-ethoxy-6-(4-methoxyanilino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12-15-10(14-11(17)16-12)13-8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
UVJLWIMYKTYBST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Nucleophilic Aromatic Substitution on Cyanuric Chloride
- Starting material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is commonly used as the precursor for substituted triazines.
- Step 1: Selective substitution of one chlorine with ethoxy group
- Reaction of cyanuric chloride with ethanol or sodium ethoxide under controlled temperature (typically 0–5 °C initially) to replace one chlorine atom with an ethoxy group.
- Step 2: Substitution of a second chlorine with 4-methoxyaniline
- Reaction with 4-methoxyaniline (p-anisidine) under slightly elevated temperature (room temperature to 40 °C) to replace the second chlorine atom with the 4-methoxyanilino group.
- Step 3: Hydrolysis or rearrangement to form the 2-one keto group
- The final chlorine at the 2-position is hydrolyzed or converted to the keto form (1,3,5-triazin-2(1H)-one) by controlled hydrolysis or reaction with water or mild base.
Reaction Conditions and Considerations
- The substitution reactions are typically carried out in polar aprotic solvents such as acetone, acetonitrile, or dioxane.
- Temperature control is critical to achieve selective mono- and disubstitution without over-substitution or polymerization.
- The order of substitution is important: typically, the most reactive amine (4-methoxyaniline) is introduced after the alkoxy group to avoid competing side reactions.
- The final hydrolysis step to the 2-one form usually involves mild heating in aqueous media or buffered conditions.
Detailed Preparation Method from Literature and Analogous Compounds
Though direct detailed experimental procedures for this exact compound are scarce in open literature, analogous triazine derivatives preparation methods are well documented and can be adapted:
| Step | Reagents and Conditions | Description | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyanuric chloride + Sodium ethoxide or ethanol, 0–5 °C, acetone or acetonitrile solvent | Selective substitution of one chlorine by ethoxy group | 70–85% | Low temperature to avoid multiple substitutions |
| 2 | Intermediate + 4-methoxyaniline, room temperature to 40 °C, polar aprotic solvent | Substitution of second chlorine by 4-methoxyanilino group | 65–80% | Reaction monitored by TLC/HPLC |
| 3 | Hydrolysis with water or mild base (NaHCO3), 50–70 °C | Conversion of last chlorine to keto group forming 1,3,5-triazin-2-one | 75–90% | Reaction time optimized to avoid decomposition |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Purification: Column chromatography on silica gel with methanol/dichloromethane mixtures is common for isolating pure product.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H NMR, ^13C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm structure.
- Typical Analytical Data: For similar triazines, ^1H NMR signals correspond to aromatic protons, methoxy and ethoxy groups, and characteristic triazine ring protons.
Research Findings and Optimization Insights
- The substitution pattern on the triazine ring strongly influences the reactivity and stability of intermediates.
- Use of inert atmosphere (argon or nitrogen) during substitution steps prevents oxidation and side reactions.
- Use of sodium carbonate or sodium bicarbonate as mild bases during hydrolysis ensures controlled conversion to the keto form without ring opening.
- Reaction times vary but typically range from 1 to 4 hours per substitution step, with temperature carefully controlled to maximize yield and purity.
- Purification yields of around 70–80% are typical for each substitution step, with overall yields around 50–60% after final purification.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | Cyanuric chloride | Commercially available |
| Solvent | Acetone, acetonitrile, dioxane | Polar aprotic preferred |
| Temperature (alkoxy substitution) | 0–5 °C | To control selectivity |
| Temperature (anilino substitution) | 20–40 °C | Moderate heating |
| Base for hydrolysis | NaHCO3 or Na2CO3 | Mild base to avoid degradation |
| Reaction time per step | 1–4 hours | Monitored by TLC/HPLC |
| Yield per substitution step | 65–85% | Dependent on conditions |
| Purification | Silica gel chromatography | Methanol/DCM eluents |
This synthesis approach aligns with common methods for preparing substituted 1,3,5-triazines and is supported by analogous compound syntheses reported in patent literature and research articles. While exact experimental details for 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one are limited in public databases, the outlined method provides a robust, reproducible route based on authoritative chemical synthesis principles.
Chemical Reactions Analysis
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-((4-methoxyphenyl)amino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
- Substituent Effects on Solubility: The ethoxy and 4-methoxyanilino groups in the target compound likely reduce aqueous solubility compared to smaller substituents like methyl or amino groups. For instance, 4-(Ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2(1H)-one exhibits extremely low solubility (0.0001 g/L at 2°C) due to hydrophobic isopropyl and ethyl groups . Morpholino-containing analogs (e.g., ) may exhibit improved metabolic stability and bioavailability due to the morpholine ring’s polarity, contrasting with the target compound’s methoxyanilino group.
- Biological Activity Correlations: Dichlorophenyl-substituted triazines (e.g., ) are often associated with pesticidal or antimicrobial activity, whereas methoxyaryl groups (as in the target compound) may target enzymes like kinases or receptors.
- Synthetic Accessibility: Simpler analogs like 4-Methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one are synthesized with high purity (>95%) via straightforward alkylation , whereas the target compound’s 4-methoxyanilino group may require coupling reactions under controlled conditions (e.g., Ullmann or Buchwald-Hartwig amination).
Biological Activity
4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a triazine core, which is known for its diverse applications in drug development, especially as anticancer and antimicrobial agents.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 62808-05-3 |
| Molecular Formula | C12H14N4O3 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 4-ethoxy-6-(4-methoxyanilino)-1H-1,3,5-triazin-2-one |
| Canonical SMILES | CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)OC |
The biological activity of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects. The precise molecular pathways affected by this compound are still under investigation.
Anticancer Activity
Several studies have explored the anticancer potential of triazine derivatives. For instance, a review highlighted that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for such compounds ranged from 0.20 μM to 16.32 μM depending on the specific derivative and cell line tested .
Antimicrobial Activity
Triazine derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one may exhibit activity against certain bacterial strains. The mechanisms likely involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
- Anticancer Screening : In a comparative study on triazine derivatives, 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one was evaluated alongside other compounds for its antiproliferative effects on human cancer cell lines. The results indicated promising cytotoxicity with potential selectivity towards cancerous cells over normal cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various triazine derivatives against common pathogens. The findings suggested that specific modifications in the triazine structure could enhance antimicrobial activity, indicating a structure-activity relationship that could be further explored with 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
